molecular formula C9H10O3S B8703182 Methyl 4-methoxy-3-sulfanylbenzoate CAS No. 647855-89-8

Methyl 4-methoxy-3-sulfanylbenzoate

Cat. No.: B8703182
CAS No.: 647855-89-8
M. Wt: 198.24 g/mol
InChI Key: FMIWREZBKKVZCR-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-sulfanylbenzoate is a methyl ester derivative featuring a methoxy group at the para position and a sulfanyl (thiol) group at the meta position on the benzene ring.

Properties

CAS No.

647855-89-8

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 4-methoxy-3-sulfanylbenzoate

InChI

InChI=1S/C9H10O3S/c1-11-7-4-3-6(5-8(7)13)9(10)12-2/h3-5,13H,1-2H3

InChI Key

FMIWREZBKKVZCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate

Structural Differences :

  • Substituent Groups : Replaces the sulfanyl group with a hydroxyl (-OH) and cyclopropylmethoxy (-OCH₂C₃H₅) group at positions 3 and 4, respectively.
  • The cyclopropylmethoxy group introduces steric hindrance and lipophilicity, which may affect bioavailability or interaction with biological targets.

Functional Comparison :

  • Acidity: The sulfanyl group in Methyl 4-methoxy-3-sulfanylbenzoate is more acidic (pKa ~10–12 for thiols) than the hydroxyl group (pKa ~16–18 for phenols), making the former more reactive in nucleophilic or redox reactions .
  • Applications : The corrected compound in lacks explicit use cases, but hydroxyl-containing benzoates are often intermediates in drug synthesis, whereas thiolated derivatives may serve as antioxidants or enzyme inhibitors.

Sulfonylurea-Based Methyl Esters (Pesticide Analogs)

Examples from include metsulfuron-methyl and ethametsulfuron-methyl , which share the methyl ester moiety but differ significantly in structure:

  • Core Structure : These compounds feature a triazine ring linked to sulfonylurea groups, enabling herbicidal activity via acetolactate synthase inhibition.
  • Contrast with Target Compound :
    • This compound lacks the triazine and sulfonylurea functionalities, suggesting divergent biological roles.
    • The sulfanyl group in the target compound may confer distinct reactivity (e.g., metal chelation or radical scavenging) compared to the sulfonamide groups in pesticides .

Methyl Salicylate (Volatile Organic Compound)

Key Differences :

  • Substituents : Methyl salicylate has a hydroxyl (-OH) and methoxy (-OCH₃) group at positions 2 and 1, respectively, whereas the target compound has methoxy and sulfanyl groups at positions 4 and 3.
  • Volatility : Methyl salicylate is highly volatile due to its ester and hydroxyl groups, making it a common floral scent component. In contrast, the sulfanyl group in this compound may reduce volatility due to stronger intermolecular interactions (e.g., hydrogen bonding or disulfide formation) .

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